

Physical and chemical properties of 2-Phenylethanol-d9

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Compound of Interest

Compound Name: 2-Phenylethanol-d9

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A Comprehensive Technical Guide to 2-Phenylethanol-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **2-Phenylethanol-d9**, a deuterated isotopologue of 2-phenylethanol. This document is intended for use by professionals in research, scientific, and drug development fields, offering detailed data, experimental insights, and logical workflows pertinent to its application.

Core Physical and Chemical Properties

2-Phenylethanol-d9, also known as phenylethyl alcohol-d9, is a stable, non-radioactive isotope-labeled compound. It serves as an invaluable tool in various analytical and research applications, primarily as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).^[1] Its physical and chemical properties are nearly identical to its non-deuterated counterpart, with the key difference being the increased molecular weight due to the substitution of nine hydrogen atoms with deuterium.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of 2-Phenylethanol and its deuterated form, **2-Phenylethanol-d9**. Data for the non-deuterated form is provided as

a baseline, as many of its properties are very similar to the deuterated version.

Property	2-Phenylethanol	2-Phenylethanol-d9	Data Source
Chemical Formula	C ₈ H ₁₀ O	C ₈ HD ₉ O	[2][3][4][5][6]
Molecular Weight	122.16 g/mol	131.22 g/mol (Calculated)	[3][4][5]
Appearance	Colorless liquid	Colorless liquid	[1][2][4][7]
Odor	Pleasant, floral, rose-like	Pleasant, floral, rose-like	[1][2][4][7]
Density	1.020 g/mL at 20 °C	~1.11 g/mL (Estimated)	[2][3]
Boiling Point	219-221 °C at 750 mmHg	~220-222 °C (Estimated)	[2][3][4]
Melting Point	-27 °C	~-27 °C (Estimated)	[2][3][5][6]
Solubility in Water	Slightly soluble (2 mL/100 mL)	Slightly soluble	[2][6]
Solubility in Organic Solvents	Miscible with most organic solvents	Miscible with most organic solvents	[2][6]
Refractive Index (n _{20/D})	1.5317	~1.531	[2][3]
CAS Number	60-12-8	42950-74-3	[1][3]

Experimental Protocols

While specific experimental protocols for the synthesis of **2-Phenylethanol-d9** are not readily available in the searched literature, a general methodology can be inferred from established synthesis routes for 2-phenylethanol and other deuterated compounds. The most common laboratory synthesis of 2-phenylethanol involves the reaction of a Grignard reagent with an epoxide. A plausible synthesis for the d9 analogue would involve the use of deuterated starting materials.

Representative Synthesis Protocol: Grignard Reaction

This protocol outlines a potential pathway for the synthesis of **2-Phenylethanol-d9**.

Objective: To synthesize **2-Phenylethanol-d9** via the reaction of a deuterated Grignard reagent with a deuterated epoxide.

Materials:

- Bromobenzene-d5
- Magnesium turnings
- Anhydrous diethyl ether (or THF)
- Ethylene oxide-d4
- Dilute sulfuric acid
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate

Methodology:

- Preparation of Phenylmagnesium-d5 Bromide (Grignard Reagent):
 - In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.
 - Add a small crystal of iodine to initiate the reaction.
 - Slowly add a solution of bromobenzene-d5 in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere.
 - The reaction is initiated by gentle heating and then maintained by the exothermic reaction. The mixture is refluxed until most of the magnesium has reacted.

- Reaction with Ethylene Oxide-d₄:
 - Cool the Grignard reagent solution in an ice bath.
 - Slowly bubble ethylene oxide-d₄ gas through the solution or add a solution of ethylene oxide-d₄ in anhydrous diethyl ether.
 - Stir the reaction mixture at a low temperature for several hours.
- Work-up and Purification:
 - Quench the reaction by slowly adding dilute sulfuric acid.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous sodium sulfate.
 - Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
 - Purify the crude **2-Phenylethanol-d₉** by vacuum distillation.

Analytical Protocol: Use as an Internal Standard in GC-MS

Objective: To quantify the concentration of 2-phenylethanol in a sample using **2-Phenylethanol-d₉** as an internal standard.

Methodology:

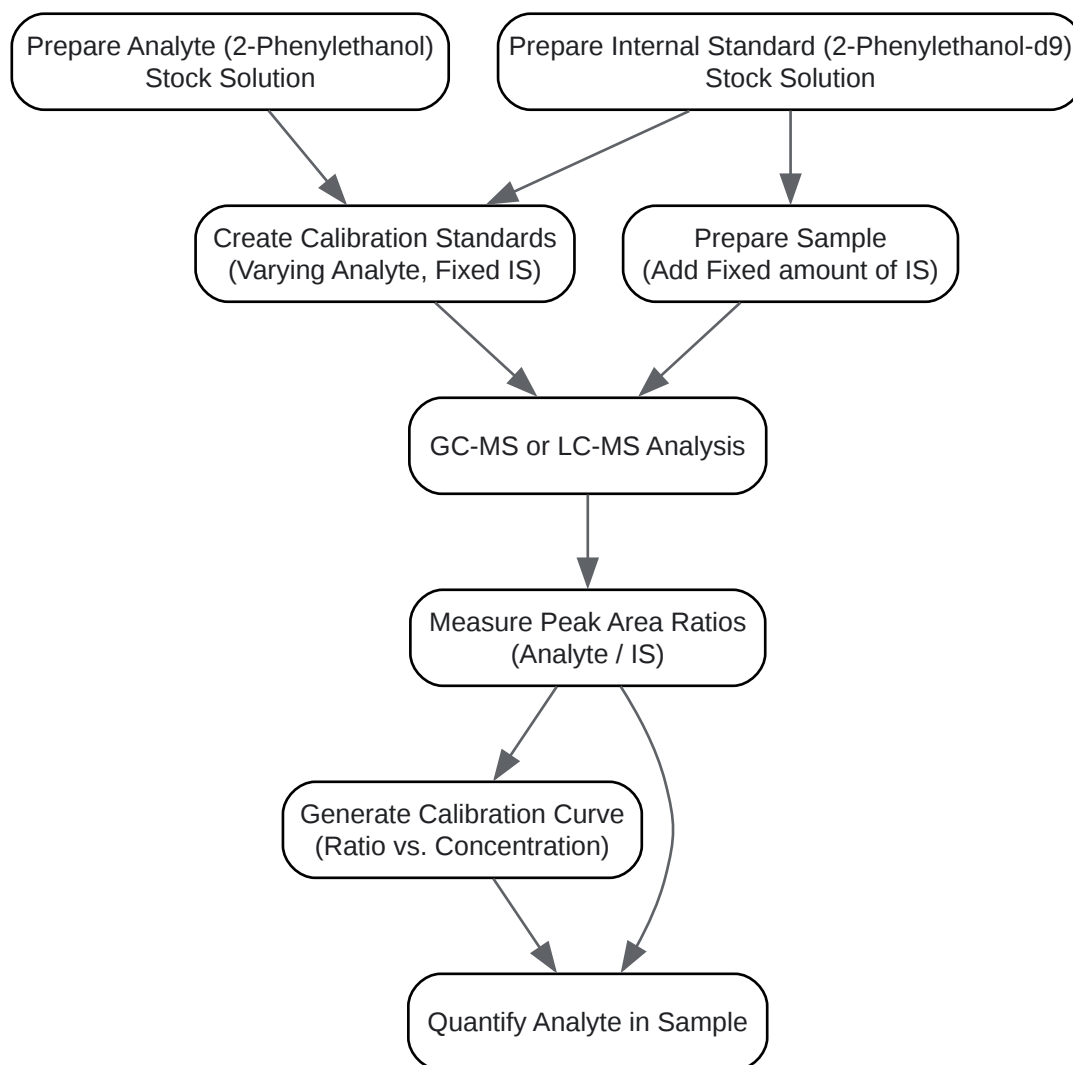
- Preparation of Standard Solutions:
 - Prepare a stock solution of 2-phenylethanol of a known concentration in a suitable solvent (e.g., methanol).

- Prepare a stock solution of **2-Phenylethanol-d9** of a known concentration in the same solvent.
- Create a series of calibration standards by adding varying amounts of the 2-phenylethanol stock solution to a fixed amount of the **2-Phenylethanol-d9** internal standard stock solution.
- Sample Preparation:
 - To a known volume or weight of the sample, add a precise amount of the **2-Phenylethanol-d9** internal standard stock solution.
 - Perform any necessary extraction or derivatization steps.
- GC-MS Analysis:
 - Inject the prepared standards and samples into the GC-MS system.
 - Develop a suitable GC method to separate 2-phenylethanol and **2-Phenylethanol-d9**.
 - Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both the analyte and the internal standard.
- Data Analysis:
 - For each standard and sample, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
 - Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the standard solutions.
 - Determine the concentration of 2-phenylethanol in the samples by interpolating their peak area ratios on the calibration curve.

Visualizations

Logical Workflow for Quantitative Analysis using an Internal Standard

The following diagram illustrates the general workflow for using **2-Phenylethanol-d9** as an internal standard in a quantitative analytical experiment.

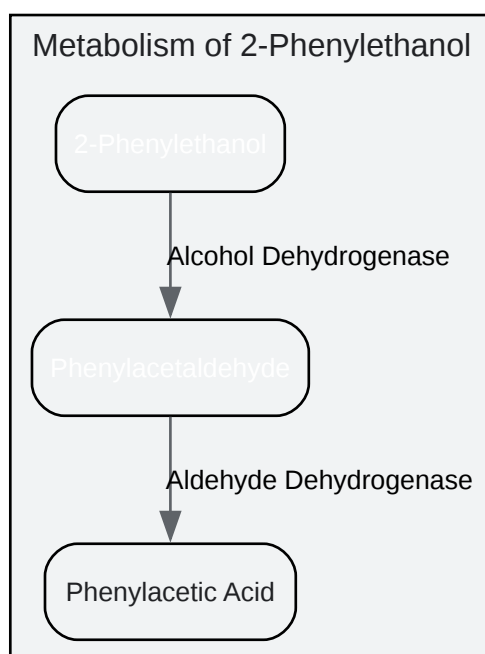


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Caption: Workflow for quantitative analysis using an internal standard.

Potential Metabolic Pathway of 2-Phenylethanol

While **2-Phenylethanol-d9** is primarily used as a tracer, its non-deuterated counterpart is a natural product found in various plants and is also produced by microorganisms.^{[1][7][8][9]} In biological systems, 2-phenylethanol can be metabolized. The diagram below shows a simplified metabolic pathway.



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Caption: Simplified metabolic pathway of 2-phenylethanol.

Conclusion

2-Phenylethanol-d9 is a critical analytical tool for researchers, scientists, and drug development professionals. Its properties, being almost identical to the native compound, make it an excellent internal standard for accurate and precise quantification of 2-phenylethanol in various matrices. The methodologies and workflows presented in this guide provide a framework for its effective application in the laboratory.

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